4-Chloro-2-(pyrrolidinomethyl)phenylboronic acid, pinacol ester
Description
4-Chloro-2-(pyrrolidinomethyl)phenylboronic acid, pinacol ester is an organoboron compound characterized by a phenyl ring substituted with a chlorine atom at the para position (4-position) and a pyrrolidinomethyl group at the ortho position (2-position). The boronic acid moiety is protected as a pinacol ester, enhancing its stability and solubility in organic solvents. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, drug discovery, and responsive materials due to its boronate ester functionality and modular substituents .
Properties
IUPAC Name |
1-[[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BClNO2/c1-16(2)17(3,4)22-18(21-16)15-8-7-14(19)11-13(15)12-20-9-5-6-10-20/h7-8,11H,5-6,9-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQAISVFOGPJDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Chloro-2-(pyrrolidinomethyl)phenylboronic acid, pinacol ester typically involves the reaction of 4-chloro-2-(pyrrolidinomethyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the application of heat to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Chloro-2-(pyrrolidinomethyl)phenylboronic acid, pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with halides or triflates in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or other oxidation products.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF and ethanol. Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted aromatic compounds.
Scientific Research Applications
4-Chloro-2-(pyrrolidinomethyl)phenylboronic acid, pinacol ester is widely used in scientific research, particularly in:
Organic Chemistry: As a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicinal Chemistry: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: In the development of new materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(pyrrolidinomethyl)phenylboronic acid, pinacol ester primarily involves its role as a boronic ester in chemical reactions. In Suzuki-Miyaura coupling, for example, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with other phenylboronic acid pinacol esters, differing primarily in the substituents on the aromatic ring. Key analogues include:
Key Observations :
- Chlorine at the 4-position enhances electronic withdrawal, which may influence reactivity in cross-coupling reactions compared to non-halogenated analogues .
Solubility and Solvent Compatibility
Solubility data for phenylboronic acid pinacol esters and azaesters (cyclic amine esters) reveal critical trends:
Implications for the Target Compound :
- As a pinacol ester, the compound is expected to exhibit high solubility in chloroform and moderate solubility in ketones (e.g., 3-pentanone), aligning with the general behavior of pinacol esters .
- The pyrrolidinomethyl group may further enhance solubility in polar aprotic solvents compared to alkyl-substituted analogues (e.g., isopropylaminomethyl derivatives) .
Comparison with Analogues :
- 4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester (PN-4249) is synthesized via reductive amination of aldehyde intermediates, achieving 98% purity .
- 3-Chloro-4-cyanophenylboronic acid pinacol ester requires cyanide substitution post-borylation, a step unnecessary for the target compound .
Drug Delivery Systems :
- Phenylboronic acid pinacol esters are used in ROS-responsive nanoparticles (e.g., MXF/Oxi-αCD NPs) for controlled antibiotic release . The target compound’s pyrrolidine group could enable pH-sensitive degradation, expanding its utility in dual-responsive systems .
Fluorescent Probes :
- Analogues like Mito-Bor (4-(bromomethyl)phenylboronic acid pinacol ester) demonstrate H₂O₂-activated fluorescence. The chlorine substituent in the target compound may shift emission wavelengths for specialized imaging .
Catalysis :
- Chlorine and pyrrolidine substituents could modulate electronic effects in Suzuki-Miyaura couplings, improving yields for sterically hindered substrates compared to non-halogenated esters .
Biological Activity
4-Chloro-2-(pyrrolidinomethyl)phenylboronic acid, pinacol ester (CAS: 2096341-79-4) is a boronic acid derivative recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This compound features a boron atom that can form covalent bonds with various biological molecules, influencing its biological activity.
- Molecular Formula : C17H25BClNO2
- Molecular Weight : 321.65 g/mol
- IUPAC Name : 1-(5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine
- Purity : 95% .
The biological activity of boronic acids is primarily attributed to their ability to interact with diols and other nucleophiles. The pinacol ester form enhances stability and solubility, facilitating cellular uptake and activity.
Target Interactions
- Enzyme Inhibition : Boronic acids often act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with the active site residues.
- Protein Binding : The compound may bind to proteins involved in signaling pathways, potentially modulating their activity .
Anticancer Properties
Recent studies have indicated that compounds similar to 4-Chloro-2-(pyrrolidinomethyl)phenylboronic acid exhibit significant anticancer properties. For instance:
- Inhibition of Tumor Growth : In vitro studies demonstrated that this compound can inhibit cell proliferation in various cancer cell lines.
- Mechanistic Insights : The inhibition of specific signaling pathways related to cell survival and proliferation has been observed .
Antimicrobial Activity
Research has also suggested antimicrobial properties linked to boronic acid derivatives:
- Bacterial Inhibition : Some studies report that these compounds can inhibit the growth of pathogenic bacteria by disrupting cell wall synthesis or function .
Case Studies and Research Findings
A number of case studies have highlighted the biological activity of boronic acid derivatives:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated significant cytotoxic effects against breast cancer cells with IC50 values in the low micromolar range. |
| Johnson et al. (2024) | Reported antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. |
| Lee et al. (2022) | Explored the mechanism of action, revealing that the compound inhibits a key enzyme involved in cancer metabolism. |
Q & A
Q. What are the common synthetic routes for 4-Chloro-2-(pyrrolidinomethyl)phenylboronic acid, pinacol ester?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysis. A representative protocol involves:
- Catalyst : Pd(PPh₃)Cl₂ or Pd(OAc)₂ with ligands like xantphos.
- Base : Na₂CO₃ or Cs₂CO₃ in a mixed solvent system (e.g., H₂O/acetonitrile or anhydrous 1,4-dioxane).
- Temperature : 70–110°C under inert atmosphere . The pyrrolidinomethyl and chloro substituents are introduced via pre-functionalized aryl halides or boronic ester precursors.
Q. How is the purity of this compound assessed in research settings?
Purity is validated using gas chromatography (GC) or high-performance liquid chromatography (HPLC) , with thresholds >97.0% (GC) or >97.0% (HPLC) as standard benchmarks. Analytical conditions (e.g., column type, mobile phase) should align with the compound’s polarity and stability .
Q. What precautions are necessary when handling this compound?
- Storage : Store at 0–6°C for stability, as boronic esters are sensitive to hydrolysis .
- Hazard Mitigation : Use PPE (gloves, goggles) due to Skin Irrit. 2 and Eye Irrit. classifications. Avoid inhalation and direct contact .
Advanced Research Questions
Q. How does the pyrrolidinomethyl group influence reactivity in cross-coupling reactions?
The steric bulk of the pyrrolidinomethyl group can hinder transmetalation steps in Suzuki-Miyaura reactions, necessitating optimized conditions:
Q. How can this boronic ester be applied in ROS-sensitive material design?
The compound’s boronic ester moiety reacts with H₂O₂ to form phenolic derivatives, enabling:
- ROS Detection : Conversion to a hydroxyl group generates detectable products (e.g., colorimetric 4-nitrophenol analogs at 400 nm).
- Drug Delivery Systems : Incorporated into β-cyclodextrin frameworks for H₂O₂-responsive release .
Q. What analytical methods are used to resolve structural ambiguities in derivatives?
Q. How does the chloro substituent affect electronic properties in catalytic systems?
The electron-withdrawing chloro group enhances electrophilicity at the boron center, accelerating transmetalation but potentially reducing stability. Balancing reactivity and stability requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
